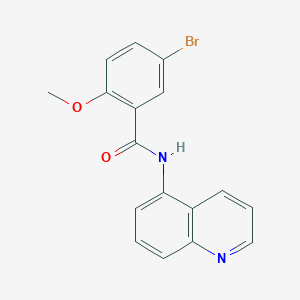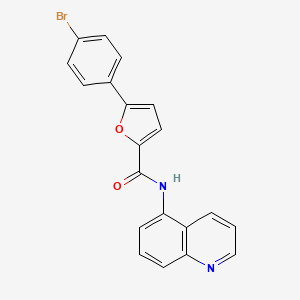
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide
Übersicht
Beschreibung
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the cyclization of 2-aminobenzylamine with glycerol and sulfuric acid to form quinoline. The quinoline derivative is then functionalized with a nitro group at the 3-position and a methyl group at the 4-position through nitration and alkylation reactions, respectively.
The next step involves the introduction of the carbamothioyl group. This can be achieved by reacting the quinoline derivative with thiophosgene and an amine, followed by coupling with 4-methyl-3-nitrobenzoyl chloride to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The quinoline moiety can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, with Lewis acids as catalysts.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or DMF.
Major Products
Reduction: 4-methyl-3-amino-N-(quinolin-8-ylcarbamothioyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Complex quinoline-based structures with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-3-nitro-N-(quinolin-8-yl)benzamide: Lacks the carbamothioyl group, resulting in different reactivity and biological activity.
3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide: Lacks the methyl group, which may affect its electronic properties and reactivity.
4-methyl-N-(quinolin-8-ylcarbamothioyl)benzamide:
Uniqueness
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide is unique due to the presence of both the nitro and carbamothioyl groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and potential for diverse applications in various fields of research.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-7-8-13(10-15(11)22(24)25)17(23)21-18(26)20-14-6-2-4-12-5-3-9-19-16(12)14/h2-10H,1H3,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPVALSBOHQIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B3603511.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3603517.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B3603528.png)


![3,4-dimethoxy-N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3603554.png)

![5-(4-bromophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3603569.png)
![N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3603584.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B3603594.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3603596.png)
![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3603597.png)
![N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3603599.png)
